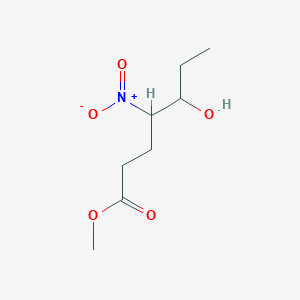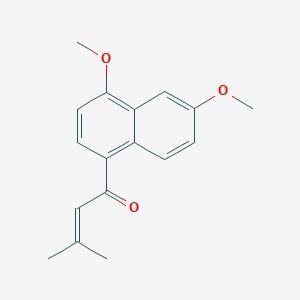
1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two methoxy groups attached to the naphthalene ring and a butenone side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxynaphthalene and 3-methylbut-2-en-1-one.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. Common solvents used include dichloromethane or toluene.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., potassium carbonate) may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the butenone side chain to a butanol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in acetic acid at room temperature.
Major Products
Oxidation: Naphthoquinones.
Reduction: 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbutanol.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxynaphthalen-1-yl)-3-methylbut-2-en-1-one
- 1-(6-Methoxynaphthalen-1-yl)-3-methylbut-2-en-1-one
- 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-ol
Uniqueness
1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one is unique due to the presence of two methoxy groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one methoxy group or different substitution patterns.
Propiedades
Número CAS |
90036-59-2 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
1-(4,6-dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C17H18O3/c1-11(2)9-16(18)14-7-8-17(20-4)15-10-12(19-3)5-6-13(14)15/h5-10H,1-4H3 |
Clave InChI |
YGIMAHDYWYFOMB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C1=C2C=CC(=CC2=C(C=C1)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
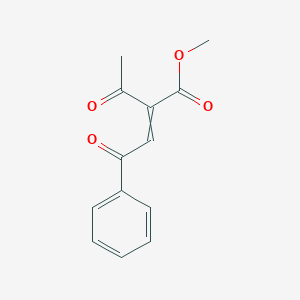
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)

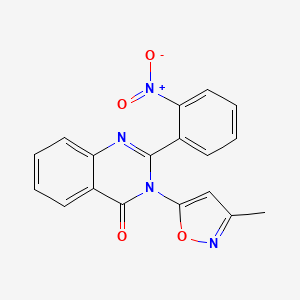
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)


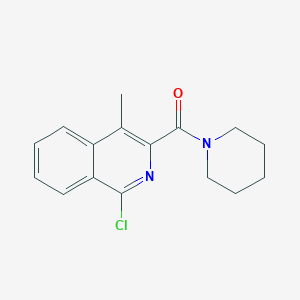
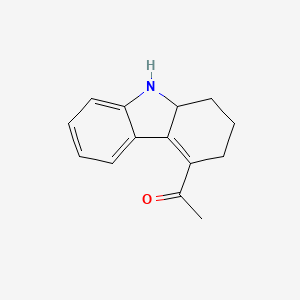

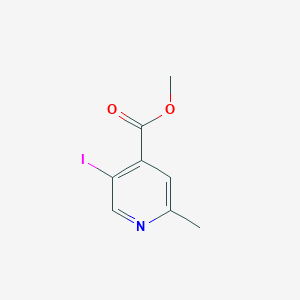
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
